

Application Note: ^1H and ^{13}C NMR Characterization of Nicotinic Acid

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Compound of Interest

Compound Name: *pyridine-3-carboxylic acid*

Cat. No.: *B12954113*

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Abstract

This document provides a detailed protocol for the characterization of nicotinic acid (Vitamin B3) using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes a summary of expected chemical shifts, coupling constants, and signal multiplicities. A comprehensive experimental protocol for sample preparation and data acquisition is outlined. This guide is intended to assist researchers in confirming the identity and purity of nicotinic acid, a crucial compound in pharmaceutical and biological research.

Introduction

Nicotinic acid, a **pyridine-3-carboxylic acid**, is a vital organic compound and a form of vitamin B3. It plays a critical role in various metabolic processes. In drug development, it is utilized for its lipid-lowering properties. Accurate structural elucidation and purity assessment are paramount, and NMR spectroscopy is a powerful analytical tool for this purpose. This application note details the use of ^1H and ^{13}C NMR for the unambiguous identification and characterization of nicotinic acid.

^1H and ^{13}C NMR Spectral Data of Nicotinic Acid

The chemical structure of nicotinic acid gives rise to a distinct set of signals in both ^1H and ^{13}C NMR spectra. The data presented here is compiled from various sources and represents

typical values obtained in common deuterated solvents such as DMSO-d6.

Table 1: ¹H NMR (400 MHz, DMSO-d6) Data for Nicotinic Acid

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-2	9.15	d	1.5
H-6	8.83	dd	5.0, 1.5
H-4	8.30	dt	8.0, 2.0
H-5	7.60	ddd	8.0, 5.0, <1.0
COOH	~13.5	br s	-

d: doublet, dd: doublet of doublets, dt: doublet of triplets, ddd: doublet of doublet of doublets, br s: broad singlet

Table 2: ¹³C NMR (DMSO-d6) Data for Nicotinic Acid[1][2]

Position	Chemical Shift (δ) ppm
C=O	166.23
C-2	153.18
C-6	150.21
C-4	136.90
C-3	126.66
C-5	123.71

Experimental Protocol

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of nicotinic acid.

Materials and Equipment:

- Nicotinic acid sample
- Deuterated solvent (e.g., DMSO-d6)
- NMR tubes (5 mm)
- Volumetric flask and pipettes
- NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

- Accurately weigh approximately 5-10 mg of nicotinic acid.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) in a clean, dry vial.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
- Transfer the solution to a 5 mm NMR tube.
- Cap the NMR tube securely.

NMR Data Acquisition:

- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal resolution and lineshape.
 - Tune and match the probe for both ^1H and ^{13}C frequencies.
- ^1H NMR Spectrum:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
- Temperature: 298 K (25 °C).[\[3\]](#)
- **¹³C NMR Spectrum:**
 - Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., zgpg30).
 - Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
 - Temperature: 298 K (25 °C).

Data Processing:

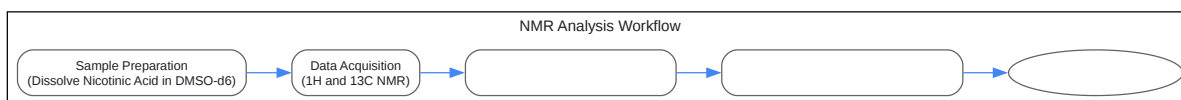
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C can be used as a reference.
- Integrate the peaks in the ¹H NMR spectrum.

- Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of nicotinic acid.

Visualization of Nicotinic Acid Structure and NMR Assignments

The following diagrams illustrate the chemical structure of nicotinic acid with atom numbering and a conceptual workflow for its NMR analysis.

Caption: Chemical structure of nicotinic acid with IUPAC numbering.



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Caption: General workflow for NMR analysis of nicotinic acid.

Conclusion

This application note provides a comprehensive guide for the ^1H and ^{13}C NMR characterization of nicotinic acid. The provided spectral data and detailed experimental protocol will enable researchers, scientists, and drug development professionals to confidently identify and assess the purity of this important compound. The clear presentation of data and methodologies aims to streamline the analytical process in a research and development setting.

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References

- 1. hmdb.ca [hmdb.ca]
- 2. Nicotinic acid(59-67-6) ¹³C NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
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